molecular formula C8H14Cl2N2O B11722302 (2-Phenoxyethyl)hydrazine dihydrochloride

(2-Phenoxyethyl)hydrazine dihydrochloride

Cat. No.: B11722302
M. Wt: 225.11 g/mol
InChI Key: UMNOCWDJRNMFPB-UHFFFAOYSA-N
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Description

(2-Phenoxyethyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C8H14Cl2N2O. It is commonly used in various research and industrial applications due to its unique chemical properties. The compound is characterized by the presence of a phenoxy group attached to an ethyl hydrazine moiety, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Phenoxyethyl)hydrazine dihydrochloride typically involves the reaction of 2-phenoxyethanol with hydrazine hydrate in the presence of hydrochloric acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

C6H5OCH2CH2OH+N2H4H2OC6H5OCH2CH2NHNH22HCl\text{C}_6\text{H}_5\text{OCH}_2\text{CH}_2\text{OH} + \text{N}_2\text{H}_4 \cdot \text{H}_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{OCH}_2\text{CH}_2\text{NHNH}_2 \cdot 2\text{HCl} C6​H5​OCH2​CH2​OH+N2​H4​⋅H2​O→C6​H5​OCH2​CH2​NHNH2​⋅2HCl

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: (2-Phenoxyethyl)hydrazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid) are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyacetic acid derivatives, while substitution reactions can produce various substituted phenoxyethyl compounds .

Scientific Research Applications

(2-Phenoxyethyl)hydrazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Phenoxyethyl)hydrazine dihydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The phenoxy group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

    Phenoxyethanol: A related compound with similar structural features but different functional properties.

    Hydrazine Hydrate: Shares the hydrazine moiety but lacks the phenoxy group.

    Phenoxyacetic Acid: Contains the phenoxy group but differs in its overall structure.

Uniqueness: (2-Phenoxyethyl)hydrazine dihydrochloride is unique due to its combination of the phenoxy and hydrazine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H14Cl2N2O

Molecular Weight

225.11 g/mol

IUPAC Name

2-phenoxyethylhydrazine;dihydrochloride

InChI

InChI=1S/C8H12N2O.2ClH/c9-10-6-7-11-8-4-2-1-3-5-8;;/h1-5,10H,6-7,9H2;2*1H

InChI Key

UMNOCWDJRNMFPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCNN.Cl.Cl

Origin of Product

United States

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